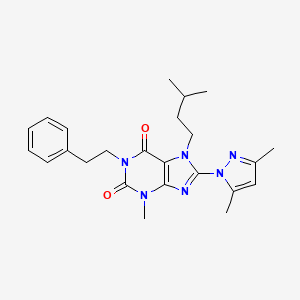
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a notable member of the purine family. Its unique structure, characterized by a pyrazole ring and various alkyl substituents, suggests significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N6O2 with a molecular weight of approximately 434.5 g/mol. The presence of the 3,5-dimethylpyrazole moiety and the isopentyl group are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N6O2 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1014012-13-5 |
Biological Activity Overview
Research indicates that this compound exhibits significant antiviral activity , potentially through its ability to inhibit viral enzymes. The structural attributes allow it to interact with various biological targets, which is essential for developing therapeutic strategies.
The compound's mechanism of action is hypothesized to involve:
- Inhibition of viral replication : By interfering with viral enzyme function.
- Modulation of cellular pathways : The pyrazole ring may interact with specific receptors or enzymes within host cells.
Antiviral Activity
A study on related compounds within the purine family demonstrated promising antiviral effects against several viruses. While specific data on this compound is limited, the structural similarities suggest potential efficacy against viral infections such as influenza and HIV.
Interaction Studies
Research has shown that compounds with similar structures engage in:
- Hydrogen bonding : This increases binding affinity to target enzymes.
- Hydrophobic interactions : The isopentyl group enhances lipid solubility, facilitating membrane penetration.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound better, a comparative analysis with similar purine derivatives is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dione | Bromine substitution at position 8 | Enhanced reactivity; antiviral effects |
| 3-Methyl-7-nonyl-3,7-dihydro-purine-2,6-dione | Nonyl group instead of isopentyl | Different hydrophobic properties |
| 7-(3,4-Dichlorophenyl)methyl derivatives | Chlorinated phenyl group | Increased lipophilicity; varied activity |
Conclusion and Future Directions
The compound This compound holds promise as an antiviral agent due to its unique structural features that facilitate interaction with viral components. However, further studies are required to elucidate its specific mechanisms of action and to evaluate its efficacy in clinical settings. Future research should focus on:
- In vivo studies to confirm antiviral efficacy.
- Exploration of side effects to assess safety profiles.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-1-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-16(2)11-13-28-20-21(25-23(28)30-18(4)15-17(3)26-30)27(5)24(32)29(22(20)31)14-12-19-9-7-6-8-10-19/h6-10,15-16H,11-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAZXLZXDPHHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














